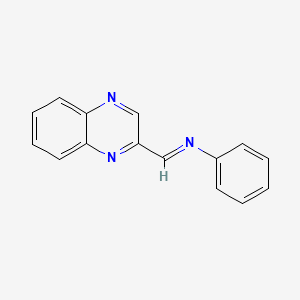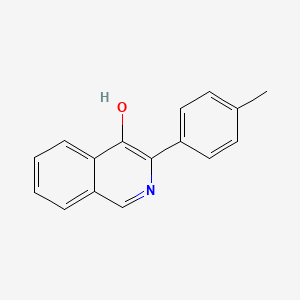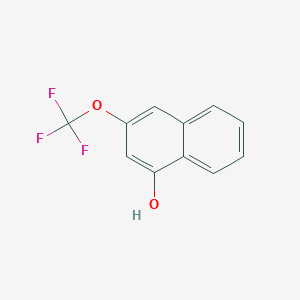
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinoxalin-2-ylmethylene)aniline: is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications The structure of N-(Quinoxalin-2-ylmethylene)aniline consists of a quinoxaline ring attached to an aniline moiety through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(Quinoxalin-2-ylmethylene)aniline involves the condensation of quinoxaline-2-carbaldehyde with aniline. This reaction typically occurs in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis where 2-nitroaniline reacts with vicinal diols.
Industrial Production Methods: Industrial production methods for N-(Quinoxalin-2-ylmethylene)aniline often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Quinoxalin-2-ylmethylene)aniline is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology and Medicine: The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Industry: In the industrial sector, N-(Quinoxalin-2-ylmethylene)aniline is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound of N-(Quinoxalin-2-ylmethylene)aniline, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features and pharmacological properties.
Cinnoline: A heterocyclic compound isomeric to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-(Quinoxalin-2-ylmethylene)aniline stands out due to its specific methylene bridge linking the quinoxaline and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
104182-63-0 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
InChI-Schlüssel |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)





![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)



